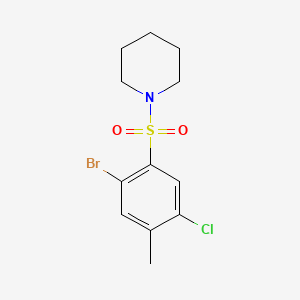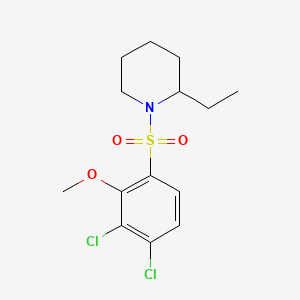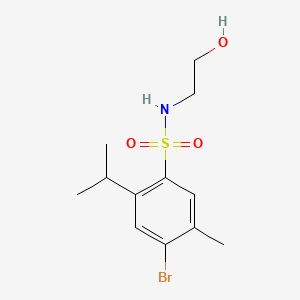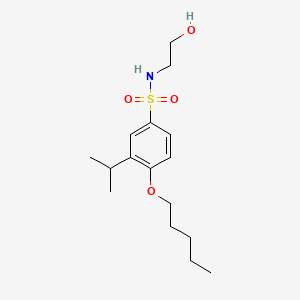amine CAS No. 1087641-13-1](/img/structure/B603060.png)
[(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of two chlorine atoms, a hydroxypropyl group, and a methyl group attached to a benzene ring, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine typically involves the following steps:
Chlorination: The starting material, 2-methylbenzene-1-sulfonamide, is chlorinated using chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 4 and 5 positions of the benzene ring.
Hydroxypropylation: The chlorinated intermediate is then reacted with 2-chloropropanol in the presence of a base such as sodium hydroxide to introduce the hydroxypropyl group at the nitrogen atom of the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and hydroxypropylation steps.
Chemical Reactions Analysis
Types of Reactions
[(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
[(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with microbial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for microbial growth and replication.
Comparison with Similar Compounds
Similar Compounds
4,5-dichloro-2-methylbenzene-1-sulfonamide: Lacks the hydroxypropyl group.
N-(2-hydroxypropyl)-2-methylbenzene-1-sulfonamide: Lacks the chlorine atoms.
4,5-dichloro-N-(2-hydroxyethyl)-2-methylbenzene-1-sulfonamide: Has a hydroxyethyl group instead of a hydroxypropyl group.
Uniqueness
[(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine is unique due to the presence of both chlorine atoms and the hydroxypropyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as an antimicrobial agent and its versatility in chemical synthesis.
Properties
CAS No. |
1087641-13-1 |
|---|---|
Molecular Formula |
C10H13Cl2NO3S |
Molecular Weight |
298.19g/mol |
IUPAC Name |
4,5-dichloro-N-(2-hydroxypropyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-6-3-8(11)9(12)4-10(6)17(15,16)13-5-7(2)14/h3-4,7,13-14H,5H2,1-2H3 |
InChI Key |
ZQBDSZKXYCLRQV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC(C)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-methoxy-2-naphthyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B602977.png)

![4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B602980.png)
![4-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]morpholine](/img/structure/B602981.png)
![4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B602985.png)

![2-methyl-1-({4'-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-1H-imidazole](/img/structure/B602987.png)

![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602989.png)

![(2-Hydroxyethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B602991.png)
amine](/img/structure/B602994.png)

![3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole](/img/structure/B603000.png)
